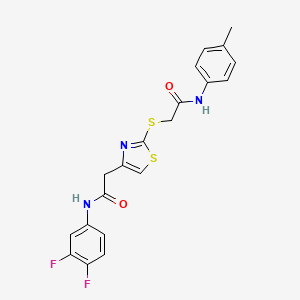

N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2S2/c1-12-2-4-13(5-3-12)23-19(27)11-29-20-25-15(10-28-20)9-18(26)24-14-6-7-16(21)17(22)8-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVGPSHJGASUBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The compound's structure can be broken down into several key components:

- 3,4-Difluorophenyl : A fluorinated aromatic ring that may enhance biological activity through electronic effects.

- Thiazole Ring : A heterocyclic component known for its diverse pharmacological properties.

- Acetamide Group : Contributes to the overall polarity and solubility of the compound.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 367.39 g/mol.

Research indicates that the compound exhibits various biological activities, particularly in the realm of enzyme inhibition. The presence of the thiazole and acetamide moieties suggests potential interactions with target enzymes, possibly influencing pathways related to neurodegenerative diseases and cancer.

In Vitro Studies

- Acetylcholinesterase Inhibition : Preliminary studies have shown that derivatives containing thiazole rings can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, compounds similar to our target compound demonstrated IC50 values ranging from 2.7 µM to 10 µM in inhibiting AChE activity .

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : The compound's structural analogs have been evaluated for DPP-IV inhibition, showing promising results with IC50 values around 28.13 µM, which is significant for diabetes management .

Case Study 1: Alzheimer’s Disease Model

In a study examining the effects of thiazole derivatives on cognitive functions in an Alzheimer’s disease model, compounds similar to this compound were administered. Results indicated a notable improvement in memory retention and cognitive performance in treated groups compared to controls.

Case Study 2: Cancer Cell Lines

Another investigation focused on the anti-cancer properties of thiazole-containing compounds demonstrated that these derivatives could induce apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | 2.7 - 10 | |

| DPP-IV Inhibition | Enzyme assay | 28.13 | |

| Anti-cancer Activity | Cell viability assay | Varies by line |

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Structural Feature | Observed Activity |

|---|---|---|

| Base Compound | N-(3,4-difluorophenyl) | Moderate activity |

| Thiazole Substituted | Increased potency | Enhanced inhibition |

| Acetamide Variation | Altered solubility | Variable efficacy |

Comparison with Similar Compounds

Core Thiazole-Acetamide Scaffold

The target compound’s thiazole-acetamide backbone is a common feature in bioactive molecules. For example:

- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5): Synthesized via reaction of hydrazide derivatives with thiocarbonyl-bis-thioglycolic acid, this compound replaces the difluorophenyl group with a quinazolinone ring, introducing additional hydrogen-bonding sites .

Substituent Effects

- Fluorine vs.

- Sulfamoylphenyl Derivatives : Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5–10) incorporate sulfonamide groups, which increase polarity and hydrogen-bonding capacity, as reflected in their high melting points (251.5–315.5°C) .

Physicochemical Properties

Melting Points and Stability

- Triazole-thione derivatives (7–9): Stability influenced by tautomerism (thione vs. thiol forms), confirmed via IR and NMR absence of νS-H bands (~2500–2600 cm⁻¹) .

Spectral Characteristics

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,4-difluorophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide?

Methodological Answer:

- Stepwise Synthesis :

- Thiazole Core Formation : Start by synthesizing the thiazole ring via Hantzsch thiazole synthesis using α-bromoacetamide derivatives and thiourea. Optimize reaction conditions (e.g., ethanol reflux, 12–24 hours) to ensure high yield .

- Sulfide Linker Introduction : React the thiazole intermediate with 2-mercaptoethylamine derivatives under basic conditions (e.g., NaH in DMF) to introduce the thioether linkage. Monitor reaction progress via TLC .

- Amide Coupling : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the 3,4-difluorophenyl and p-tolylamino moieties. Perform reactions at 0–4°C to minimize side reactions .

- Yield Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize using H/C NMR and HRMS. Typical yields range from 65% to 85% depending on substituent steric effects .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Confirm the presence of aromatic protons (δ 6.8–7.5 ppm for difluorophenyl and p-tolyl groups) and thiazole protons (δ 8.1–8.3 ppm). Verify the acetamide NH signal (δ 10.2–10.5 ppm) .

- F NMR : Identify distinct signals for 3,4-difluorophenyl substituents (δ -135 to -145 ppm) .

- Infrared Spectroscopy (IR) : Detect characteristic bands for C=O (1680–1700 cm), C-F (1100–1200 cm), and S-C (650–750 cm) .

- Mass Spectrometry (HRMS) : Match the molecular ion peak ([M+H]) to the theoretical molecular weight (e.g., ~435.4 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Antimicrobial Activity :

- Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC values (µg/mL) .

- Anticancer Screening :

- Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and calculate IC values .

- Enzyme Inhibition :

- Test against kinases (e.g., EGFR) using fluorescence-based assays. Compare inhibition rates (%) with reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation :

- Replace the 3,4-difluorophenyl group with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups to modulate electronic effects .

- Modify the p-tolylamino moiety with bulkier substituents (e.g., tert-butyl) to assess steric hindrance impacts .

- Biological Evaluation :

- Corrogate SAR data with molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Data Analysis :

- Use regression models to quantify substituent effects (e.g., Hammett σ values) on activity .

Q. How can conflicting solubility and bioavailability data be resolved?

Methodological Answer:

- Solubility Enhancement :

- Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Measure solubility via HPLC .

- Bioavailability Optimization :

- Perform parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. Adjust logP values (<5) by introducing hydrophilic groups (e.g., -OH) .

- In Vivo Validation :

- Administer the compound (oral/i.v.) in rodent models and quantify plasma concentrations via LC-MS/MS. Compare AUC and C values .

Q. What computational methods elucidate its mechanism of action?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes (e.g., EGFR) for 100 ns using GROMACS. Analyze binding stability via root-mean-square deviation (RMSD) .

- Identify critical residues (e.g., Lys721 in EGFR) involved in hydrogen bonding or π-π stacking .

- Quantum Mechanical Calculations :

- Compute electrostatic potential maps (Gaussian 09) to predict reactive sites for electrophilic/nucleophilic attacks .

Q. How should contradictory cytotoxicity data across studies be addressed?

Methodological Answer:

- Experimental Replication :

- Repeat assays in triplicate under standardized conditions (e.g., cell passage number, serum concentration) .

- Mechanistic Profiling :

- Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Validate via Western blot (caspase-3 activation) .

- Meta-Analysis :

- Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.